

Application Note: Quantification of Cotrimoxazole in Human Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	CO-Trimoxazole	
Cat. No.:	B1683656	Get Quote

Introduction

Co-trimoxazole is a synergistic, broad-spectrum antimicrobial agent consisting of a fixed combination of trimethoprim (TMP) and sulfamethoxazole (SMX).[1] It is widely used for the treatment of various bacterial infections, including urinary tract infections, respiratory infections, and certain types of pneumonia.[1][2] Therapeutic drug monitoring of **co-trimoxazole** is crucial to ensure efficacy and minimize toxicity. This application note describes a simple, sensitive, and reproducible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of trimethoprim and sulfamethoxazole in human plasma. The method is suitable for pharmacokinetic studies and routine clinical monitoring.[3]

Principle

The method involves a straightforward protein precipitation step for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column. Isocratic elution is employed for the separation of trimethoprim, sulfamethoxazole, and an internal standard. Detection and quantification are achieved using a UV detector at a wavelength that provides adequate sensitivity for both analytes.

Experimental Protocols Materials and Reagents

Trimethoprim (TMP) reference standard (USP grade)



- Sulfamethoxazole (SMX) reference standard (USP grade)
- Sulfadimidine or Sulfamethazine (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Perchloric acid (analytical grade)[3]
- Triethylamine (analytical grade)
- Orthophosphoric acid or Sodium hydroxide for pH adjustment
- Water (HPLC grade or Milli-Q)
- Drug-free human plasma

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective:

Parameter	Condition
HPLC System	Agilent 1200 Series or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size[5][6]
Mobile Phase	Acetonitrile:Water:Triethylamine (20:80:0.1 v/v/v), pH adjusted to 5.9[5][6]
Flow Rate	1.0 mL/min[5][6]
Injection Volume	20 μL
Column Temperature	Ambient (or 35 °C for improved reproducibility) [7]
Detection Wavelength	240 nm[5][6]
Internal Standard	Sulfadimidine[5][6]



Preparation of Solutions

- 3.1. Standard Stock Solutions (1 mg/mL)
- Accurately weigh and dissolve 10 mg of TMP and SMX reference standards in 10 mL of methanol to obtain individual stock solutions of 1 mg/mL.
- Prepare a 1 mg/mL stock solution of the internal standard (Sulfadimidine) in methanol.
- Store stock solutions at 2-8 °C, protected from light.
- 3.2. Working Standard Solutions
- Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples.
- 3.3. Calibration Standards and Quality Control (QC) Samples
- Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards at concentrations spanning the expected therapeutic range. A typical range is 0.15 to 5 μg/mL for TMP and 7.5 to 100 μg/mL for SMX.[3][5]
- Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

Sample Preparation Protocol

The protein precipitation method is a common and effective technique for extracting **co-trimoxazole** from plasma samples.[3][5][6]

- Pipette 200 μL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
- Add 20 μL of the internal standard working solution.
- Add 600 μL of acetonitrile (or 0.33 M perchloric acid[3]).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. [5][6]



- Centrifuge at 12,500 rpm for 15 minutes to pellet the precipitated proteins.[5][6]
- Carefully transfer the supernatant to a clean HPLC vial.
- Inject 20 μL of the supernatant into the HPLC system.

Data Analysis

- Identify the peaks for trimethoprim, sulfamethoxazole, and the internal standard based on their retention times.
- Integrate the peak areas for each analyte.
- Calculate the peak area ratio of each analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
- Determine the concentration of TMP and SMX in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The described HPLC-UV method has been validated according to regulatory guidelines. The following tables summarize the typical performance characteristics of the method.

Table 1: Calibration Curve and Linearity

Analyte	Concentration Range (µg/mL)	Correlation Coefficient (r²)
Trimethoprim	0.15 - 5.0	> 0.999[5]
Sulfamethoxazole	7.5 - 100	> 0.999[5]

Table 2: Precision and Accuracy



Analyte	QC Level	Concentrati on (µg/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Recovery)
Trimethoprim	Low	0.4	< 5%	< 7%	95 - 105%
Medium	1.5	< 5%	< 7%	95 - 105%	
High	4.5	< 5%	< 7%	95 - 105%	_
Sulfamethoxa zole	Low	15	< 5%	< 7%	95 - 105%
Medium	30	< 5%	< 7%	95 - 105%	
High	90	< 5%	< 7%	95 - 105%	-

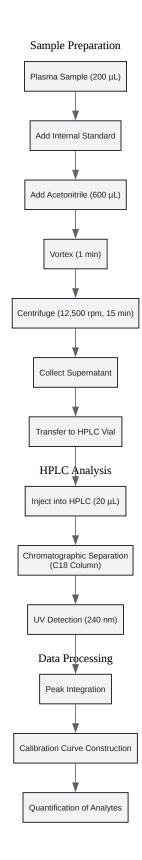
Data presented are representative and may vary between laboratories.

Table 3: Recovery and Limit of Quantification

Analyte	Recovery (%)	LLOQ (µg/mL)
Trimethoprim	> 90%[6]	0.15[5][6]
Sulfamethoxazole	> 85%[6]	0.75[5][6]

Visualizations Experimental Workflow





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